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Physicochemical Properties of N1-(1,1-Difluoroethyl)pseudouridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-(1,1-Difluoroethyl)pseudouridine is a modified nucleoside analog of significant interest in the field of mRNA therapeutics. As a derivative of pseudouridine, it is designed to enhance the stability and translational efficiency of mRNA molecules while mitigating the innate immune response often triggered by exogenous RNA. This technical guide provides a summary of the known physicochemical properties of **N1-(1,1-Difluoroethyl)pseudouridine**, alongside detailed experimental protocols for the determination of key parameters. The information herein is intended to support research and development efforts in the rapidly evolving landscape of nucleic acid-based medicines.

Introduction

The strategic modification of nucleosides is a cornerstone of modern mRNA vaccine and therapeutic development. Pseudouridine, a naturally occurring isomer of uridine, has been shown to be a critical component in reducing the immunogenicity of synthetic mRNA.[1] Further modifications at the N1 position of the pseudouridine base can fine-tune these properties, leading to improved protein expression and a more favorable safety profile.[2] N1-(1,1-Difluoroethyl)pseudouridine represents a novel modification within this class, incorporating a difluoroethyl group at the N1 position. This modification is anticipated to influence the molecule's electronic properties and conformational preferences, thereby impacting its



biological activity. This document outlines the core physicochemical characteristics of this compound and provides generalized methodologies for their experimental determination.

Core Physicochemical Properties

The quantitative physicochemical data for **N1-(1,1-Difluoroethyl)pseudouridine** is not extensively available in public literature. The following tables summarize the known information and highlight the parameters that require experimental determination.

Table 1: General Properties of N1-(1,1-Difluoroethyl)pseudouridine

Property	Value	Source
Molecular Formula	C11H14F2N2O6	[3]
Molecular Weight	308.24 g/mol	[3]
IUPAC Name	5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofura n-2-yl)-1-(1,1-difluoroethyl)pyrimidine-2,4(1H,3H)-dione	-
Synonyms	N/A	-
CAS Number	Not available	[4]
Appearance	To be determined	-
Purity	≥95% by HPLC	[3]

Table 2: Experimentally Determinable Physicochemical Properties



Property	Value	Experimental Method
Melting Point (°C)	Not available	Capillary Method
Boiling Point (°C)	Not available	Not applicable (likely decomposes)
Aqueous Solubility	Not available	Visual Observation/Spectroscopy
Organic Solvent Solubility	Not available	Visual Observation/Spectroscopy
рКа	Not available	Potentiometric Titration, UV-Vis Spectroscopy, or NMR Spectroscopy
LogP (o/w)	Not available	Shake-Flask Method or HPLC

Experimental Protocols

The following sections provide detailed, generalized protocols for determining the key physicochemical properties of **N1-(1,1-Difluoroethyl)pseudouridine**. These methods are standard in the characterization of novel nucleoside analogs.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

- A small, finely powdered sample of N1-(1,1-Difluoroethyl)pseudouridine is packed into a thin-walled capillary tube to a height of 2-3 mm.[5]
- The capillary tube is placed in a calibrated melting point apparatus.[6]
- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[7]



- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range represents the melting point.[6]
- For a pure crystalline solid, the melting range is typically sharp (≤ 2 °C).[6]

Solubility Determination

Objective: To determine the solubility of the compound in aqueous and organic solvents.

Methodology:

- A known amount of N1-(1,1-Difluoroethyl)pseudouridine is added to a fixed volume of the solvent (e.g., water, ethanol, DMSO) in a vial at a controlled temperature.
- The mixture is agitated (e.g., using a vortex mixer or shaker) until equilibrium is reached.[8]
- The solution is visually inspected for the presence of undissolved solid.[8]
- If the solid dissolves completely, more solute is added incrementally until saturation is reached.
- If the solid does not dissolve, the mixture is serially diluted with the same solvent until complete dissolution is observed.
- Quantitative solubility can be determined by analyzing the concentration of the saturated solution using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination (UV-Vis Spectrophotometry)

Objective: To determine the acid dissociation constant(s) of the molecule.

Methodology:

- A stock solution of N1-(1,1-Difluoroethyl)pseudouridine of known concentration is prepared.
- A series of buffer solutions with a range of known pH values is prepared.



- Aliquots of the stock solution are added to each buffer solution to a constant final concentration.
- The UV-Vis absorbance spectrum of each solution is recorded over a relevant wavelength range.
- The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against pH.
- The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value(s), which corresponds to the pH at the inflection point of the curve.[9]

LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

Objective: To measure the lipophilicity of the compound.

Methodology:

- Equal volumes of n-octanol and water are pre-saturated with each other and allowed to separate.[10]
- A known amount of **N1-(1,1-Difluoroethyl)pseudouridine** is dissolved in one of the phases (typically the one in which it is more soluble).
- The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.[11]
- The mixture is then allowed to stand until the two phases have completely separated.
- The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).[10]
- The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[12]

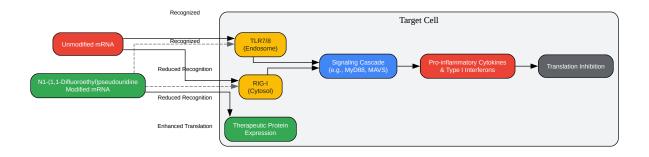
Biological Context and Signaling



N1-substituted pseudouridine derivatives, including those with fluoroalkyl modifications, are primarily investigated for their ability to modulate the innate immune response to exogenous mRNA.

Evasion of Innate Immune Recognition

Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs), such as TLR7 and TLR8, and cytosolic sensors like RIG-I, leading to the activation of downstream signaling pathways that culminate in the production of pro-inflammatory cytokines and type I interferons.[1][13] This immune activation can lead to the suppression of protein translation and potential adverse effects. The incorporation of modified nucleosides like N1-(1,1-Difluoroethyl)pseudouridine is hypothesized to alter the RNA structure in a way that reduces its recognition by these pattern recognition receptors (PRRs), thereby dampening the innate immune response and enhancing protein expression from the mRNA therapeutic.[2][14]



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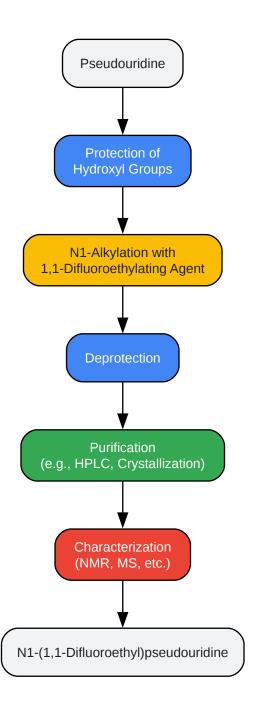
Figure 1. Evasion of innate immune recognition by modified mRNA.

Synthesis and Characterization Workflow

The synthesis of **N1-(1,1-Difluoroethyl)pseudouridine** would likely follow established methodologies for the N1-alkylation of pseudouridine, followed by rigorous purification and



characterization.



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Figure 2. General synthesis and characterization workflow.

Conclusion

N1-(1,1-Difluoroethyl)pseudouridine is a promising candidate for the development of next-generation mRNA therapeutics. While comprehensive physicochemical data is not yet widely



available, the experimental protocols outlined in this guide provide a clear path for the thorough characterization of this and other novel nucleoside analogs. Further research into its specific properties will be crucial for optimizing its use in clinical applications and advancing the field of RNA-based medicines.

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- To cite this document: BenchChem. [Physicochemical Properties of N1-(1,1-Difluoroethyl)pseudouridine: A Technical Guide]. BenchChem, [2025]. [Online PDF].



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